3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and are widely used in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the metalation of pyridazine derivatives. One common method is the halogen-metal exchange reaction using n-butyllithium in benzene, followed by carbonation to yield the corresponding carboxylic acid . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination and side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(6-Chloro-pyridazin-3-ylsulfanylM ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C14H20ClN3O2S |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
tert-butyl 3-(6-chloropyridazin-3-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-8-4-5-10(9-18)21-12-7-6-11(15)16-17-12/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
NVCYSJSLUZFQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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